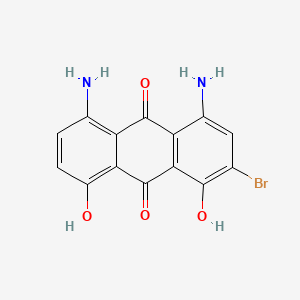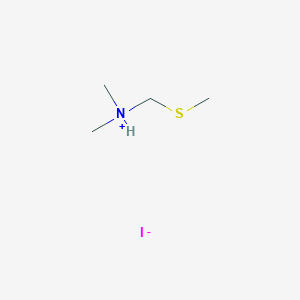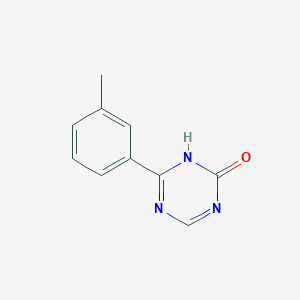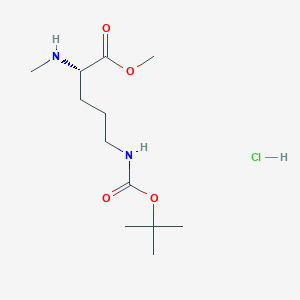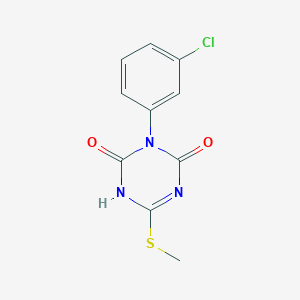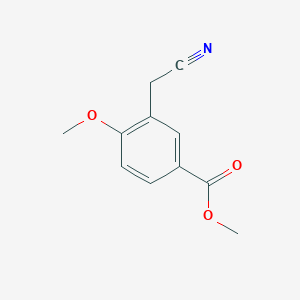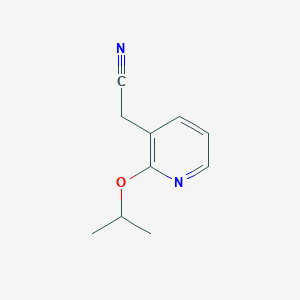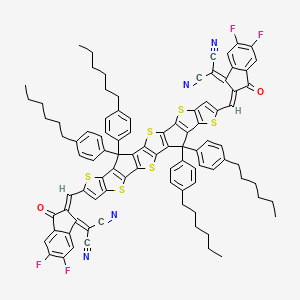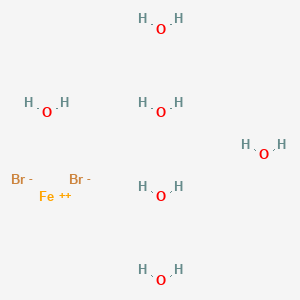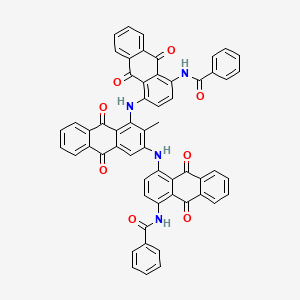
N,N'-((9,10-Dihydro-2-methyl-9,10-dioxoanthracene-1,3-diyl)bis(imino(9,10-dihydro-9,10-dioxoanthracene-4,1-diyl)))bis(benzamide)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,N’-((9,10-Dihydro-2-methyl-9,10-dioxoanthracene-1,3-diyl)bis(imino(9,10-dihydro-9,10-dioxoanthracene-4,1-diyl)))bis(benzamide) is a complex organic compound known for its unique chemical structure and properties This compound is characterized by the presence of multiple anthracene units, which are fused aromatic rings, and benzamide groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-((9,10-Dihydro-2-methyl-9,10-dioxoanthracene-1,3-diyl)bis(imino(9,10-dihydro-9,10-dioxoanthracene-4,1-diyl)))bis(benzamide) typically involves multi-step organic reactions. The process begins with the preparation of the anthracene derivatives, followed by the introduction of the imino groups and benzamide functionalities. Common reagents used in these reactions include anthracene, methylating agents, and benzoyl chloride. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction pathways as in laboratory settings. the process is optimized for efficiency, cost-effectiveness, and scalability. Techniques such as continuous flow reactors and automated synthesis systems are employed to enhance production rates and maintain consistent quality.
Análisis De Reacciones Químicas
Types of Reactions
N,N’-((9,10-Dihydro-2-methyl-9,10-dioxoanthracene-1,3-diyl)bis(imino(9,10-dihydro-9,10-dioxoanthracene-4,1-diyl)))bis(benzamide) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the carbonyl groups to hydroxyl groups.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles. Reaction conditions vary depending on the desired transformation, but they often involve specific solvents, temperatures, and catalysts to achieve optimal results .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction can produce hydroxylated compounds. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives with varying properties.
Aplicaciones Científicas De Investigación
N,N’-((9,10-Dihydro-2-methyl-9,10-dioxoanthracene-1,3-diyl)bis(imino(9,10-dihydro-9,10-dioxoanthracene-4,1-diyl)))bis(benzamide) has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of complex organic molecules and materials.
Biology: Investigated for its potential as a fluorescent probe for biological imaging and sensing.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Mecanismo De Acción
The mechanism of action of N,N’-((9,10-Dihydro-2-methyl-9,10-dioxoanthracene-1,3-diyl)bis(imino(9,10-dihydro-9,10-dioxoanthracene-4,1-diyl)))bis(benzamide) involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain proteins and enzymes, modulating their activity. This interaction can lead to various biological effects, such as inhibition of cell proliferation or induction of apoptosis in cancer cells. The exact molecular targets and pathways involved depend on the specific application and context .
Comparación Con Compuestos Similares
Similar Compounds
Triptycene: Another compound with fused aromatic rings, known for its rigidity and stability.
Dihydroergotamine: A compound with a similar anthracene core, used in medicine for its vasoconstrictive properties.
Uniqueness
N,N’-((9,10-Dihydro-2-methyl-9,10-dioxoanthracene-1,3-diyl)bis(imino(9,10-dihydro-9,10-dioxoanthracene-4,1-diyl)))bis(benzamide) stands out due to its combination of multiple anthracene units and benzamide groups, which confer unique chemical and biological properties
Propiedades
Número CAS |
83721-60-2 |
|---|---|
Fórmula molecular |
C57H34N4O8 |
Peso molecular |
902.9 g/mol |
Nombre IUPAC |
N-[4-[[4-[(4-benzamido-9,10-dioxoanthracen-1-yl)amino]-3-methyl-9,10-dioxoanthracen-2-yl]amino]-9,10-dioxoanthracen-1-yl]benzamide |
InChI |
InChI=1S/C57H34N4O8/c1-29-43(58-39-24-26-41(60-56(68)30-14-4-2-5-15-30)47-45(39)52(64)34-20-10-12-22-36(34)54(47)66)28-38-44(51(63)33-19-9-8-18-32(33)50(38)62)49(29)59-40-25-27-42(61-57(69)31-16-6-3-7-17-31)48-46(40)53(65)35-21-11-13-23-37(35)55(48)67/h2-28,58-59H,1H3,(H,60,68)(H,61,69) |
Clave InChI |
CQKFDYBUEHOIFK-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C=C2C(=C1NC3=C4C(=C(C=C3)NC(=O)C5=CC=CC=C5)C(=O)C6=CC=CC=C6C4=O)C(=O)C7=CC=CC=C7C2=O)NC8=C9C(=C(C=C8)NC(=O)C1=CC=CC=C1)C(=O)C1=CC=CC=C1C9=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-(6-Fluoro-1-hydroxy-1,3-dihydrobenzo[c][1,2]oxaborol-7-yl)propanoic acid](/img/structure/B15251823.png)
